Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride
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Overview
Description
Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Scientific Research Applications
Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of isochroman derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been studied for its ability to inhibit histamine release from mast cells, which is relevant in allergic reactions .
Comparison with Similar Compounds
Similar Compounds
- Spiro[isochroman-1,4’-piperidine] hydrochloride
- Spiroindole derivatives
- Spirooxindole derivatives
Uniqueness
Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other spirocyclic compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
spiro[4H-isochromene-1,4'-piperidine]-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSZSGFGNSVCSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)O2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627356 |
Source
|
Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173944-52-0 |
Source
|
Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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